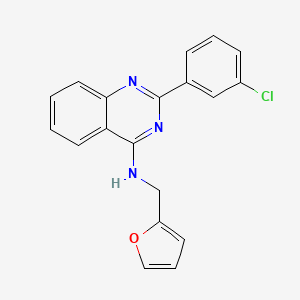

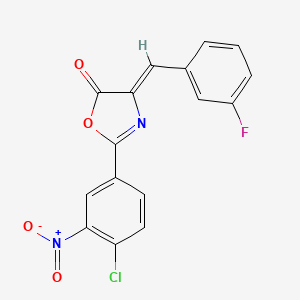

![molecular formula C18H19NO5 B5662658 3-{[(3-acetylphenyl)amino]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B5662658.png)

3-{[(3-acetylphenyl)amino]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-{[(3-acetylphenyl)amino]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione" is a chemically synthesized molecule that belongs to the spiro compounds family. Spiro compounds are characterized by their unique structures that include a spiro carbon, which is a quaternary carbon atom bonded to two ring systems. This compound, in particular, is notable for its incorporation of both dioxaspiro and acetylphenylamino functionalities, making it a subject of interest for various chemical and physical analyses.

Synthesis Analysis

The synthesis of related spiro compounds often involves the reaction of specific precursors under controlled conditions to yield the desired spiro framework. For instance, the synthesis of "3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate," a compound related to the target molecule, utilizes N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione reacted with diphenyl chlorophosphate in the presence of a base. This method results in high yields and preserves the enantiomeric purity of the amino acid involved in the reaction (Rao et al., 2016).

Molecular Structure Analysis

The molecular structure of spiro compounds, including derivatives of 1,5-dioxaspiro[5.5]undecane-2,4-dione, has been extensively studied through methods such as X-ray crystallography. These analyses provide detailed insights into the crystal system, space group, and molecular interactions within the structure. For example, studies on related compounds have revealed intricate details about their orthorhombic and triclinic systems, highlighting intermolecular interactions like C–H···O and π···π stacking interactions (Zeng, Li, & Guo, 2013).

Chemical Reactions and Properties

Spiro compounds, including the target molecule, participate in various chemical reactions that underscore their reactivity and potential utility in synthetic chemistry. The electrochemical behavior of related spiro compounds in non-aqueous media has been investigated, revealing the formation of specific oxidation and reduction products. These studies provide insights into the reactivity patterns and potential applications of spiro compounds in electrochemical processes (Abou-Elenien et al., 1991).

Physical Properties Analysis

The physical properties of spiro compounds are influenced by their molecular structure. Analysis of related compounds has shown that factors such as crystalline structure and intermolecular interactions significantly affect their physical properties. For instance, the distorted envelope conformation of the 1,3-dioxane ring in some spiro compounds impacts their stability and reactivity (Zeng, Suo, & Jian, 2010).

Chemical Properties Analysis

The chemical properties of spiro compounds, such as "3-{[(3-acetylphenyl)amino]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione," are characterized by their functional groups and molecular interactions. Research on related spiro compounds has explored their reactivity, highlighting the importance of functional group placement and molecular conformation in determining their chemical behavior. For example, the synthesis and reactions of derivatives have been studied to understand their potential as intermediates in organic synthesis (Bhattagharya & Sen, 1979).

Propiedades

IUPAC Name |

3-[(3-acetylanilino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c1-12(20)13-6-5-7-14(10-13)19-11-15-16(21)23-18(24-17(15)22)8-3-2-4-9-18/h5-7,10-11,19H,2-4,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWQCDZCLVWXQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC=C2C(=O)OC3(CCCCC3)OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5662618.png)

![3-[4-(difluoromethoxy)phenyl]-5-(4-propylcyclohexyl)-1,2,4-oxadiazole](/img/structure/B5662622.png)

![(4aR*,8aR*)-2-(cyclopentylcarbonyl)-7-[2-(2-ethylphenoxy)ethyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5662626.png)

![N-(2-fluorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5662630.png)

![8-[3-(1-methoxyethyl)phenyl]quinolin-4-amine](/img/structure/B5662639.png)

![5-chloro-3-[(3-methyl-2-quinoxalinyl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5662645.png)

![ethyl 5-{[(diethylamino)carbonyl]amino}-2,6-dimethylnicotinate](/img/structure/B5662651.png)

![ethyl 1-[(4-chloro-2-methylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5662663.png)

![4-(3,4-dihydro-1(2H)-quinolinyl)-6-{[4-(2-phenylethyl)-1-piperazinyl]methyl}-1,3,5-triazin-2-amine](/img/structure/B5662672.png)